molecular formula C8H13NO3 B1291922 tert-Butyl 2-Oxoazetidine-1-carboxylate CAS No. 1140510-99-1

tert-Butyl 2-Oxoazetidine-1-carboxylate

Cat. No.: B1291922
CAS No.: 1140510-99-1
M. Wt: 171.19 g/mol
InChI Key: URGXFCXAAYSLPO-UHFFFAOYSA-N
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Description

tert-Butyl 2-Oxoazetidine-1-carboxylate: is an organic compound with the molecular formula C8H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-Oxoazetidine-1-carboxylate can undergo further oxidation reactions to form more complex molecules.

    Reduction: It can be reduced to form tert-butyl 2-hydroxyazetidine-1-carboxylate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridine sulfur trioxide in DMSO.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    tert-Butyl 2-Hydroxyazetidine-1-carboxylate: Formed by reduction.

    Substituted Azetidines: Formed by nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 2-Oxoazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with target molecules, thereby modifying their structure and function. This reactivity is primarily due to the presence of the oxo group and the strained four-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-Oxoazetidine-1-carboxylate is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic chemistry .

Biological Activity

tert-Butyl 2-Oxoazetidine-1-carboxylate, also known as tert-butyl 3-oxoazetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant research findings.

  • Chemical Formula : C₇H₁₃NO₃
  • Molecular Weight : 171.19 g/mol
  • CAS Number : 398489-26-4
  • PubChem ID : 1519404

Synthesis

The synthesis of this compound typically involves a multi-step process, including the use of Grignard reagents and various reaction conditions. The following table summarizes a typical synthesis pathway:

StepReactantsConditionsYield
1tert-butyl 3-oxoazetidine-1-carboxylateTHF, Argon atmosphere, Room temperature7%
2Methyl magnesium bromide0°C for 1 hour78.3%
3Hydrolysis with NH₄ClReflux in water and THF99%

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated varying degrees of activity against different bacterial strains:

  • Staphylococcus aureus : Moderate inhibition observed.
  • Escherichia coli : No significant activity at concentrations below 1 mM.

One study reported an inhibition zone of 9.5 mm against Streptococcus mutans at a concentration of 0.81 mM , indicating potential antibacterial properties .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with inflammatory pathways. For instance, it has shown promise as a p38 MAP kinase inhibitor, which is relevant for the treatment of conditions such as rheumatoid arthritis and psoriasis .

Study on p38 MAP Kinase Inhibition

A notable study by Chung et al. (2006) explored the synthesis of a naphthyridone p38 MAP kinase inhibitor using this compound as a precursor. The study highlighted the compound's role in modulating inflammatory responses, demonstrating its potential therapeutic applications in chronic inflammatory diseases .

Antibacterial Screening

In another investigation, various derivatives of azetidine-based compounds were screened for their antibacterial activity. The results indicated that modifications to the structure significantly influenced biological activity, suggesting that this compound could serve as a scaffold for developing novel antibacterial agents .

Properties

IUPAC Name

tert-butyl 2-oxoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGXFCXAAYSLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631201
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140510-99-1
Record name tert-Butyl 2-oxoazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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